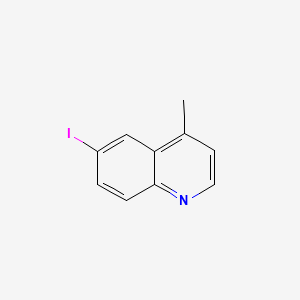

6-Iodo-4-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

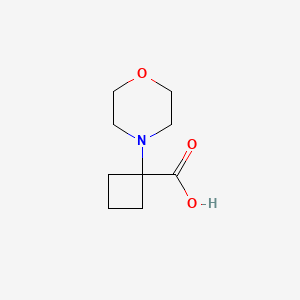

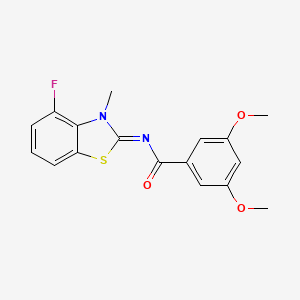

6-Iodo-4-methylquinoline is an organic compound that belongs to the class of heterocyclic compounds . It has a molecular weight of 269.08 .

Molecular Structure Analysis

The molecular formula of 6-Iodo-4-methylquinoline is C10H8IN . The average mass is 269.082 Da and the monoisotopic mass is 268.970123 Da .Physical And Chemical Properties Analysis

6-Iodo-4-methylquinoline is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

Quinoline derivatives, including 6-Iodo-4-methylquinoline, serve as essential scaffolds in drug discovery. Researchers have synthesized and functionalized quinolines to create potential lead compounds for various therapeutic targets. These compounds exhibit promising activities against diseases such as cancer, infectious diseases, and inflammation . The pyranoquinoline ring system, which includes 6-Iodo-4-methylquinoline, has garnered considerable attention due to its pharmacological potential.

Antimicrobial Properties

Quinolines possess antimicrobial properties, making them valuable in combating bacterial, fungal, and parasitic infections. Researchers have explored the antibacterial and antifungal activities of 6-Iodo-4-methylquinoline and its derivatives. These compounds may serve as novel agents to address antibiotic resistance and infectious diseases .

Anti-Inflammatory Agents

The quinoline scaffold has been investigated for its anti-inflammatory effects. Researchers have synthesized quinoline derivatives with potential anti-inflammatory properties. These compounds may modulate inflammatory pathways and hold promise for treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Anticancer Potential

Quinolines, including 6-Iodo-4-methylquinoline, exhibit anticancer potential. Researchers have studied their effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. These compounds could contribute to future cancer therapies .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives find applications in OLEDs due to their luminescent properties. Researchers have incorporated quinoline-based compounds into OLED devices, enhancing their efficiency and stability. The unique electronic structure of 6-Iodo-4-methylquinoline contributes to its usefulness in optoelectronic applications .

Metal-Free Synthesis and Green Chemistry

Recent advances include metal-free synthesis methods for quinolines. Researchers have explored environmentally friendly approaches, such as ultrasound irradiation and green reaction protocols, to construct quinoline scaffolds. These methods minimize environmental impact and provide efficient routes to 6-Iodo-4-methylquinoline and related compounds .

Abdanne Weyesa and Endale Mulugeta, “Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review,” RSC Advances, 2020, 10, 20784. Read more “Recent advances in chemistry and therapeutic potential of quinoline motifs,” RSC Advances, 2022, 12, 2022-2037. Read more “Recent Advances in Metal-Free Quinoline Synthesis,” Molecules, 2016, 21(8), 986. Read more

Safety and Hazards

Propriétés

IUPAC Name |

6-iodo-4-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDARONRMCZUBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-4-methylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-ethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648834.png)

![[(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino]thiourea](/img/structure/B2648836.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2648837.png)

![N-(3-methylisothiazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2648838.png)

![Ethyl 3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-5-{[3-(trifluoromethyl)benzoyl]amino}-4-isoxazolecarboxylate](/img/structure/B2648842.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2648844.png)